molecular formula C8H6N4O4S2 B8615009 1-(1,3,4-Thiadiazol-2-ylaminosulphonyl)-3-nitrobenzene

1-(1,3,4-Thiadiazol-2-ylaminosulphonyl)-3-nitrobenzene

Cat. No.: B8615009
M. Wt: 286.3 g/mol
InChI Key: UPHJYFUCXGFUCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3,4-Thiadiazol-2-ylaminosulphonyl)-3-nitrobenzene is a useful research compound. Its molecular formula is C8H6N4O4S2 and its molecular weight is 286.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H6N4O4S2

Molecular Weight

286.3 g/mol

IUPAC Name

3-nitro-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C8H6N4O4S2/c13-12(14)6-2-1-3-7(4-6)18(15,16)11-8-10-9-5-17-8/h1-5H,(H,10,11)

InChI Key

UPHJYFUCXGFUCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=NN=CS2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred suspension of 2-amino-1,3,4-thiadiazole (1.5 g, 15 mmol) in anhydrous pyridine (6 ml) at 0° C., under nitrogen, was added 3-nitrobenzenesulphonyl chloride (3.5 g, 16 mmol) portionwise. The mixture turned yellow and set solid. The mixture was then heated at 120° C. for 1 h before aqueous sodium hydroxide (20% (w/w), 3.3 ml) was added cautiously. Heating was continued for a further 15 min then the solution allowed to cool to ambient temperature. The mixture was evaporated in vacuo and the residue evaporated with water (2×50 ml) followed by toluene (2×50 ml). The residue was then taken up in water and the resultant brown solid collected by filtration. This was then recrystallised from glacial acetic acid. The title compound (1.4 g, 37%) was isolated as a yellow solid, which contained one mole of acetic acid. mp 189°-192° C. 1H NMR (250 MHz, D6 -DMSO) δ 7.88 (1H, dd, J=8 and 8 Hz), 8.23 (1H, dd, J=8 and 1 Hz), 8.45 (2H, m), 8.83 (1H, s).
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Yield
37%

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